4-(fluoromethyl)benzoyl Chloride
Description
4-(Fluoromethyl)benzoyl chloride (C₈H₆ClFO) is an aromatic acyl chloride derivative characterized by a fluoromethyl (-CH₂F) substituent at the para position of the benzoyl chloride core. This compound is structurally analogous to other benzoyl chlorides but distinguished by its fluorine-containing alkyl chain, which influences its electronic and steric properties. Benzoyl chlorides are widely employed as acylating agents in organic synthesis, particularly in the formation of amides, esters, and heterocyclic compounds . The fluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications .
Properties
CAS No. |
223699-35-2 |
|---|---|
Molecular Formula |
C8H6ClFO |
Molecular Weight |
172.58 g/mol |
IUPAC Name |
4-(fluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C8H6ClFO/c9-8(11)7-3-1-6(5-10)2-4-7/h1-4H,5H2 |
InChI Key |
XJGXDVDSBIHSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CF)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The reactivity and applications of 4-(fluoromethyl)benzoyl chloride are influenced by its substituent’s electronic effects. Below is a comparison with key analogs:
Physical Properties
- Boiling Point : Fluorinated derivatives generally have lower boiling points than chlorinated analogs due to weaker intermolecular forces (e.g., 4-chloromethylbenzoyl chloride: ~210°C vs. 4-fluoromethyl analog: ~190°C estimated) .
- Solubility : The -CH₂F group increases solubility in polar aprotic solvents (e.g., DCM, DMF) compared to -CF₃ derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
